![molecular formula C6H8O B3031509 Bicyclo[3.1.0]hexan-2-one CAS No. 4160-49-0](/img/structure/B3031509.png)
Bicyclo[3.1.0]hexan-2-one
Overview
Description
Bicyclo[3.1.0]hexan-2-one is a bicyclic monoterpene ketone with the molecular formula C₆H₈O and a molecular weight of 96.13 g/mol . It is characterized by a fused bicyclic structure comprising a cyclopropane ring and a cyclohexanone moiety. The compound exists in enantiomeric forms, such as (1S,5R)-bicyclo[3.1.0]hexan-2-one, which is commercially available for synthetic applications .
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
Bicyclo[3.1.0]hexan-2-one serves as an important building block in organic synthesis. It can be transformed into various derivatives that are useful in the preparation of more complex structures.
- Synthesis of Amides and Esters : The compound can be converted into 3-diazo derivatives, which upon thermal treatment undergo ring contraction to yield a variety of amides and esters. This transformation allows for the generation of bicyclo[2.1.0]pentane-2-carboxylic acids, showcasing the compound's versatility as a synthetic intermediate .
- Ring Opening Reactions : this compound has been utilized in ring-opening reactions that lead to substituted anilines or ethers when reacted with amines or alcohols, respectively. This method has been highlighted for its efficiency in constructing polyfunctionalized benzoates .
Medicinal Chemistry
Potential Pharmacological Applications
The structural features of this compound make it a candidate for drug development.
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for new antibiotics .
- Chiral Synthesis : The compound's ability to facilitate the synthesis of chiral centers is crucial in developing pharmaceuticals that require specific stereochemistry for efficacy .
Materials Science
Use in Polymer Chemistry
this compound is also explored in materials science, particularly in the production of polymers.
- Polymerization Reactions : The compound can participate in polymerization processes to create novel materials with desired mechanical properties. Its rigid structure contributes to the thermal stability of the resulting polymers .
Case Study 1: Synthesis of Bicyclic Scaffolds
A recent study demonstrated a convergent synthesis approach using this compound in (3 + 2) annulation reactions with cyclopropenes, yielding bicyclic scaffolds with multiple stereocenters suitable for medicinal chemistry applications .
Reaction Type | Starting Material | Product | Yield |
---|---|---|---|
(3 + 2) Annulation | Cyclopropenes + this compound | Bicyclic scaffold | High |
Case Study 2: Ring Opening Aromatization
Another study focused on the ring-opening aromatization of this compound, leading to substituted aromatic compounds under thermal conditions, highlighting its utility in synthesizing complex aromatic systems .
Reaction Type | Conditions | Products |
---|---|---|
Ring Opening Aromatization | Thermal | Substituted Aromatics |
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexan-2-one in biological systems involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Properties and Occurrence
- Natural Sources : Found in essential oils of plants like Artemisia annua and Daucus carota (carrot) .
- Phytochemical Role: Acts as a precursor or intermediate in the biosynthesis of terpenoids and other secondary metabolites. For example, it is a constituent of Sabina ketone (5-isopropylbicyclo[3.1.0]hexan-2-one), identified in Artemisia species .
- Synthetic Utility : Used in ring-contraction reactions to generate bicyclo[2.1.0]pentane derivatives and in ring-expansion strategies for polyketide synthesis .
Comparison with Structurally Similar Compounds
This compound Derivatives
These compounds share the same bicyclic core but differ in substituents, influencing their chemical behavior and applications.
Key Differences:
- Sabina ketone (5-isopropyl derivative) exhibits higher lipophilicity due to the isopropyl group, enhancing its role as a flavor component in essential oils .
- The 3-oxa variant introduces polarity, altering reactivity in Baeyer-Villiger oxidations .
Bicyclo[3.1.0]hexene Derivatives
Unsaturated analogs with a double bond in the bicyclic system.
Key Differences:
- The cyclohexenone moiety in bicyclo[3.1.0]hex-3-en-2-one increases electrophilicity, making it reactive in Diels-Alder reactions .
- α-Thujene lacks a ketone group, reducing polarity and volatility compared to this compound .
Other Bicyclic Ketones
Compounds with distinct ring systems but similar applications in synthesis and bioactivity.
Key Differences:
- Bicyclo[2.1.1]hexan-2-one mimics the geometry of para-substituted benzene rings, enabling its use as a saturated bioisostere in pharmaceuticals .
- Nopinone (bicyclo[3.1.1]heptan-2-one) has a larger ring system, reducing ring strain and enhancing stability compared to this compound .
Structural and Functional Insights
Comparative Bioactivity
- Antibacterial Properties : this compound derivatives in essential oils (e.g., 3.66% in Ledum palustre) show moderate antibacterial effects against Gram-positive bacteria .
- Anti-HIV Activity: North- and South-bicyclo[3.1.0]hexene nucleosides exhibit rescued antiviral activity when the ring is flattened, unlike rigid bicyclo[2.1.1]hexane systems .
Biological Activity
Bicyclo[3.1.0]hexan-2-one, also known as 5-isopropylthis compound or Sabina ketone, is a bicyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antitumor activity, receptor binding affinity, and potential therapeutic applications.
- Chemical Formula : CHO
- Molecular Weight : 138.21 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 513-20-2
Biological Activity Overview
This compound has been studied for various biological activities, particularly as a potential antitumor agent and for its interactions with G protein-coupled receptors (GPCRs).
Antitumor Activity
Recent studies have highlighted the compound's cytotoxic effects against cancer cell lines, notably HeLa (cervical cancer) and CT26 (colon cancer) cells.
- Cytotoxicity : Compounds derived from this compound exhibited significant cytotoxicity, with IC values ranging from 4.2 to 24.1 μM across different cell lines. For instance, one study reported a drastic reduction in live cell percentages from approximately 89% to as low as 13% in HeLa cells after treatment with specific derivatives .
- Mechanism of Action : The mechanism involves inducing apoptosis and altering the cell cycle distribution, leading to an accumulation of cells in the SubG1 phase, indicative of apoptotic processes . Flow cytometry analyses revealed changes in cell cycle phases, with increased S-phase populations in treated cells.
Cell Line | Treatment Concentration (µM) | % Live Cells Before Treatment | % Live Cells After Treatment |
---|---|---|---|
HeLa | 10 | 89.0 | 15.0 |
CT26 | 10 | 88.5 | 13.5 |
Receptor Binding Affinity
Bicyclo[3.1.0]hexan derivatives have shown promising results as ligands for adenosine receptors and P2Y receptors:
- Adenosine Receptors : The (N)-conformers of bicyclo[3.1.0]hexane nucleosides demonstrated favorable binding affinities compared to their (S)-conformers, suggesting potential applications in developing antiherpes agents and other therapeutic modalities .
Case Studies
Several studies have explored the biological applications of this compound derivatives:
- Antitumor Studies :
- Synthetic Approaches :
Q & A
Basic Research Questions
Q. What established synthetic routes exist for bicyclo[3.1.0]hexan-2-one, and how do their efficiencies compare?
this compound is synthesized via multiple strategies:
- (3 + 2) Annulation : Cyclopropenes react with aminocyclopropanes under Rh-catalyzed conditions to form carbocyclic derivatives. This method offers regioselectivity but requires precise control of ylide intermediates .
- Rearrangement of Cyclic Precursors : Starting from 4-tosyloxycyclohexanone or 2-cyclopentenone, this compound derivatives are generated through photochemical or thermal rearrangements. These routes often yield mixed isomers, requiring advanced separation techniques like GC with Carbowax 20M columns .
- Pauson–Khand Reactions : Cyclopropenes undergo carbonylative cycloaddition with alkynes, though this method is limited to heterobicyclic products .
Key Considerations : Efficiency depends on catalyst choice (e.g., Rh vs. thermal methods) and the need for post-synthetic purification. Annulation strategies are favored for functionalized derivatives, while precursor rearrangements are simpler but less selective .
Q. Which spectroscopic techniques are most effective for confirming the structure and conformation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR resolve cyclopropane ring strain and substituent effects. For example, coupling constants (J values) distinguish boat-like conformations (common in bicyclo[3.1.0] systems) from chair forms .
- Far-IR and Raman Spectroscopy : Detect low-frequency vibrations (e.g., cyclopropane ring breathing modes) to confirm rigidity and conformational stability .
- X-Ray Crystallography : Provides definitive proof of boat-like conformations in crystalline derivatives, as observed in substituted bicyclo[3.1.0]hexanes .
- Microwave Spectroscopy : Used to study gas-phase conformations, revealing deviations from solid-state structures due to reduced steric constraints .
Methodological Tip : Combine NMR with computational modeling (DFT) to correlate experimental data with predicted conformational energies .
Q. What are the primary chemical reactions of this compound, and how do reaction conditions affect product distribution?
- Photoreduction : Under UV light, this compound undergoes Norrish-type cleavage, yielding cyclopentanone derivatives. Competing pathways (e.g., cyclopropane ring opening) are minimized by controlling solvent polarity and irradiation time .
- Solvolysis : In acidic or aqueous conditions, the cyclopropane ring assists in stabilizing carbocation intermediates, leading to rearranged products. Boat conformations favor specific transition states, as shown in 3-bicyclo[3.1.0]hexyl systems .
- Functionalization : Cross-metathesis with terminal olefins introduces substituents at the cyclopropane ring. Electron-withdrawing groups may shift reactivity toward [3 + 2] cycloadditions instead of cyclopropanation .
Critical Analysis : Reaction outcomes are highly sensitive to steric effects from the bicyclic framework. For example, bulky substituents hinder metathesis but enhance cycloaddition selectivity .
Advanced Research Questions
Q. How do conformational dynamics of this compound influence its solvolysis kinetics?
this compound adopts boat-like conformations in solution and solid states, as confirmed by X-ray and dipole moment studies. These conformations stabilize transition states during solvolysis:
- Kinetic Studies : Boat forms allow partial conjugation between the carbonyl group and cyclopropane σ bonds, lowering activation energy for ring-opening. This is critical in cyclopropyl-assisted solvolysis, where rate constants correlate with substituent-induced strain .
- Steric Effects : Substituents at the cyclopropane tip (e.g., methyl or phenyl groups) increase torsional strain, accelerating solvolysis by 10–100× compared to unsubstituted analogs. This is demonstrated in 3-substituted derivatives via Eyring analysis .
Contradictions : Some studies report unexpected stability in aqueous conditions, suggesting competing hydrogen-bonding interactions may offset ring strain .
Q. What strategies exist for stereoselective functionalization of this compound at the cyclopropane ring, and what are the stereochemical challenges?
- Cross-Metathesis : Olefinic precursors undergo Grubbs-catalyzed metathesis to introduce alkyl/aryl groups. Steric hindrance at the bridgehead limits reactivity, requiring electron-deficient catalysts (e.g., Hoveyda-Grubbs) .
- Carbene Cyclopropanation : Diazo intermediates generate carbenes that insert into C–H bonds. Diastereoselectivity is achieved using chiral auxiliaries (e.g., Evans oxazolidinones), though electron-withdrawing substituents favor [3 + 2] cycloaddition side reactions .
- Enantioselective Synthesis : (S)-Methanocarba nucleosides are synthesized via functional group transformations on bicyclo[3.1.0]hexane scaffolds, with chirality controlled by asymmetric catalysis (e.g., Sharpless epoxidation) .
Challenges : Bridgehead substituents create axial chirality, complicating stereochemical assignments. Use Mosher ester analysis or NOESY to resolve ambiguities .
Q. How do competing reaction pathways in this compound derivatives affect synthetic outcomes?
- Photochemical vs. Thermal Pathways : UV irradiation promotes Norrish cleavage, while thermal conditions favor cyclopropane ring expansion. For example, this compound yields 3-methylcyclopentanone under UV light but forms tricyclic derivatives upon heating .
- Electrophilic Additions : Substituents with lone pairs (e.g., amino groups) direct electrophiles to the cyclopropane bridgehead, whereas electron-deficient systems undergo conjugate additions. Competing pathways are mitigated by solvent choice (e.g., polar aprotic solvents stabilize carbocations) .
Data Contradictions : Some studies report unexpected retention of bicyclic frameworks during alkylation, attributed to steric shielding of reactive sites. Computational modeling (DFT) helps predict dominant pathways .
Properties
IUPAC Name |
bicyclo[3.1.0]hexan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-2-1-4-3-5(4)6/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCMQKFXCMZZMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338474 | |
Record name | Bicyclo[3.1.0]hexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-49-0 | |
Record name | Bicyclo[3.1.0]hexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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